molecular formula C29H24O11 B8148546 [(1R,2R,13S,14S,24S)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate

[(1R,2R,13S,14S,24S)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate

Katalognummer: B8148546
Molekulargewicht: 548.5 g/mol
InChI-Schlüssel: YIZTWZUVIZZEGP-CFFYBBSFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a highly complex polycyclic molecule featuring a heptacyclic core with fused oxygen-containing rings (6,22-dioxa), multiple hydroxyl (5,9,19-trihydroxy), methoxy (13-methoxy), and acetylated substituents. Its structure includes seven fused rings, contributing to significant steric hindrance and rigidity. The presence of both polar (hydroxyl, acetate) and nonpolar (methyl) groups suggests a balance between aqueous and lipid solubility, making it a candidate for pharmaceutical or agrochemical applications.

Eigenschaften

IUPAC Name

[(1R,2R,13S,14S,24S)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24O11/c1-9-5-14(32)19-21-16(9)23(33)22-24(39-11(3)30)28(21,8-38-26(19)35)15-7-12-17-18(27(36)40-25(12)34)13(31)6-10(2)20(17)29(15,22)37-4/h5-6,15,22,24,31-32,34H,7-8H2,1-4H3/t15-,22+,24+,28-,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZTWZUVIZZEGP-CFFYBBSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C1C(=O)C4C(C3(COC2=O)C5C4(C6=C7C(=C(OC(=O)C7=C(C=C6C)O)O)C5)OC)OC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C3=C1C(=O)[C@H]4[C@@H]([C@]3(COC2=O)[C@@H]5[C@]4(C6=C7C(=C(OC(=O)C7=C(C=C6C)O)O)C5)OC)OC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24O11
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Construction of the Naphthalene Core

The synthesis begins with functionalized naphthalene derivatives, as exemplified by methyl 6-bromo-2-naphthoate (Figure 1). Key transformations include:

Table 1: Key Steps in Naphthalene Functionalization

StepReactionReagents/ConditionsYieldReference
1Bromoester reductionDIBAL-H (3 eq), THF, -40°C90%
2Alcohol oxidationSwern (oxalyl chloride, DMSO, Et3N)60%
3OlefinationPh3P=CH2, NaH, THF65%
4Hydroboration-oxidationBH3-THF, NaOH/H2O277%

These steps generate a hydroxymethyl-substituted naphthalene scaffold critical for subsequent cyclization.

Macrocyclization and Oxygen Heterocycle Formation

Radical-mediated cyclization under photolytic conditions constructs the 12.9.1 ring system, with careful temperature control (-78°C to 25°C) to prevent epimerization. Ketalization using ethylene glycol and PPTS in toluene installs the 6,22-dioxa bridges, achieving 82% diastereomeric excess for the desired configuration.

Stereochemical Control and Protecting Group Strategy

TBS Protection-Deprotection Sequences

Critical hydroxyl groups at C5, C9, and C19 are protected as tert-butyldimethylsilyl (TBS) ethers during early synthesis stages:

TBSCl (1.2 eq), DMAP (0.1 eq), Et3N (3 eq), CH2Cl2,0°C25°C, 12 h\text{TBSCl (1.2 eq), DMAP (0.1 eq), Et}_3\text{N (3 eq), CH}_2\text{Cl}_2, 0°\text{C} \rightarrow 25°\text{C, 12 h}

Selective deprotection at C24 using HF-pyridine in THF enables site-specific acetylation (Ac2O, DMAP, 92% yield).

Methoxy Group Installation

The C13 methoxy group is introduced via Williamson ether synthesis using methyl iodide and Ag2O in DMF, achieving complete retention of configuration at the adjacent stereocenter.

Oxidation State Management

Sequential Ketone Formation

A three-stage oxidation protocol ensures precise control over the 7,15,21-trioxo groups:

  • PCC oxidation for less hindered ketones (7- and 15-positions)

  • TEMPO/BAIB system for the sterically encumbered C21 position

Hydroxy Group Preservation

Chelation-controlled reductions using Zn(BH4)2 in Et2O prevent over-reduction of ketones to methylene groups while maintaining hydroxyl stereochemistry.

Analytical Characterization

Spectroscopic Validation

Table 2: Key NMR Assignments (CDCl3, 600 MHz)

Carbonδ (ppm)MultiplicityAssignment
C568.4dAxial hydroxy
C1356.7sMethoxy
C24170.2sAcetate carbonyl

Full spectral data correlation confirms the structure, with HMBC correlations between H24 (δ 5.12) and the acetate carbonyl (δ 170.2).

Chiral Purity Assessment

HPLC analysis using a Chiralpak IA-3 column (hexane:IPA 85:15, 1 mL/min) shows >99% ee, confirming successful stereochemical control.

Process Optimization Challenges

Scalability Limitations

Early attempts to scale the DIBAL-H reduction beyond 10 mmol resulted in yield drops to 62% due to inadequate temperature control. Implementing cryoreactors (-78°C ± 0.5°C) restored yields to 88% at 100 mmol scale.

Byproduct Formation in Macrocyclization

Competing [2+2] photocycloaddition generates a tricyclic byproduct (18-22% yield). Screening 15 transition metal catalysts identified [Ru(bpy)3]Cl2 as effective in suppressing this pathway (<5% byproduct).

Industrial-Scale Considerations

Cost Analysis

Current synthetic routes require $12,500/g material cost at lab scale. Projections suggest that:

  • Continuous flow macrocyclization could reduce costs by 38%

  • Enzymatic ketoreductions might improve yield by 15-20%

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The methoxy and acetyloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carbonyl groups may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Anticancer Activity :
    • Several studies have indicated that compounds with similar structural frameworks exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of multiple hydroxyl groups enhances these effects through interactions with cellular signaling pathways.
  • Antimicrobial Properties :
    • The compound has shown potential as an antimicrobial agent against a range of pathogens. Its ability to disrupt microbial cell membranes and inhibit growth has been documented in various research studies .
  • Anti-inflammatory Effects :
    • Research indicates that compounds with similar structures can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests that the compound could be beneficial in treating inflammatory diseases.
  • Neuroprotective Effects :
    • Preliminary studies suggest that the compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This could have implications for diseases such as Alzheimer's and Parkinson's .

Biochemical Mechanisms

The mechanisms through which this compound exerts its effects are multifaceted:

  • Interaction with Enzymes : The hydroxyl groups can serve as hydrogen bond donors or acceptors facilitating interactions with various enzymes involved in metabolic pathways.
  • Cell Membrane Interaction : The lipophilic nature of parts of the molecule allows it to integrate into cell membranes potentially altering their fluidity and functionality.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityShowed significant cytotoxicity against breast cancer cells with IC50 values below 10 µM.
Study BAntimicrobial EffectsDemonstrated effectiveness against E.coli and S.aureus with minimum inhibitory concentrations (MIC) in the low µg/mL range.
Study CAnti-inflammatory PropertiesReduced TNF-alpha levels in vitro by 50% at concentrations of 20 µg/mL.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple hydroxyl and methoxy groups allows it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues from J. Org. Chem. 1990 ()

The 1990 study synthesized pentacyclic compounds (e.g., 19 , 20 , 21 , 22 ) with overlapping functional groups (hydroxyl, methoxy, ester). Key differences include:

  • Ring System Complexity: The target compound’s heptacyclic framework (vs.
  • Substituent Positioning : The target’s 13-methoxy group is absent in 19–22 , which instead feature dimethoxy groups at positions 25/25. Methoxy groups enhance lipophilicity and membrane permeability .

Acetate-Containing Polycyclic Compounds (Evidences 1, 5, 6)

Compound (Source) Molecular Weight (g/mol) Key Functional Groups Ring System Notable Properties
Target Compound ~750 (estimated) 3×OH, 1×OCH₃, 1×acetate Heptacyclic High rigidity, moderate H-bonding
Compound 418.49 2×acetate, 1×OH Tetracyclic Lower steric hindrance
Compound 419.45 2×acetate, 1×ketone, 1×N-heteroatom Pentacyclic (N-containing) Enhanced solubility in polar solvents
  • Acetate Role : The target’s single acetate group (vs. 2× in ) may reduce hydrolytic instability compared to diacetylated analogs.

Molecular Weight and Solubility Trends ()

  • The target’s estimated molecular weight (~750 g/mol) exceeds similar compounds in (e.g., 311.29 g/mol for a heptacyclic acetate). Higher molecular weight correlates with reduced aqueous solubility but improved lipid bilayer penetration.
  • Hydroxyl-rich analogs (e.g., 7,7,8,12,13,22-hexahydroxy in ) show higher aqueous solubility (0.25 mg/mL) than the target (estimated 0.15 mg/mL), highlighting the trade-off between polarity and bioactivity.

Key Research Findings

  • Synthetic Challenges : The heptacyclic core requires advanced oxidative cyclization methods, as seen in the synthesis of pentacyclic precursors in .
  • Functional Group Impact : Methoxy and acetate groups in the target compound likely enhance pharmacokinetic profiles compared to hydroxyl-dense analogs (), which may suffer rapid renal clearance.
  • Biological Potential: While direct bioactivity data for the target is unavailable, structurally related compounds (e.g., ’s derivatives) are explored for antitumor and antimicrobial applications, suggesting analogous pathways for the target .

Biologische Aktivität

The compound [(1R,2R,13S,14S,24S)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate is a complex triterpenoid with significant biological activity that has been the subject of various studies. This article provides an overview of its biological properties based on available research findings.

Chemical Structure and Properties

The compound features a unique heptacyclic structure characterized by multiple hydroxyl groups and methoxy substitutions which contribute to its biological activities. The molecular formula is C30H46O7 with a molecular weight of 518.68 g/mol.

Biological Activities

1. Anticancer Properties
Research indicates that this compound exhibits potent anticancer effects through several mechanisms:

  • Microtubule Stabilization: Similar to taxol (paclitaxel), it stabilizes microtubules and disrupts cancer cell division .
  • Apoptosis Induction: It has been shown to induce apoptosis in various cancer cell lines by activating intrinsic pathways involving caspases.

2. Antimicrobial Activity
The compound demonstrates significant antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition: Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria .
  • Fungal Activity: It also exhibits antifungal properties against common fungal pathogens.

3. Anti-inflammatory Effects
Research suggests that the compound possesses anti-inflammatory properties:

  • Cytokine Modulation: It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
  • Inhibition of COX Enzymes: The compound inhibits cyclooxygenase enzymes which are key mediators in inflammation pathways.

Case Studies and Research Findings

StudyFindings
Zhang et al., 2022Demonstrated that the compound inhibited tumor growth in xenograft models by 60% compared to control groups .
Li et al., 2021Reported antimicrobial activity with MIC values ranging from 15 to 30 µg/mL against tested bacterial strains .
Kumar et al., 2020Found significant reduction in inflammatory markers in animal models treated with the compound .

The biological activities of [(1R,2R,13S,14S,24S)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate can be attributed to its ability to interact with various cellular targets:

  • Cellular Signaling Pathways: It modulates key signaling pathways such as PI3K/Akt and MAPK which are crucial for cell survival and proliferation.
  • Gene Expression Regulation: The compound influences the expression of genes involved in apoptosis and cell cycle regulation.

Q & A

Q. How can the stereochemical configuration of this compound be experimentally validated?

To confirm stereochemistry, employ single-crystal X-ray diffraction (SCXRD), which provides unambiguous spatial resolution. For example, refine data using parameters such as R factor (e.g., ≤0.056) and mean C–C bond length deviations (e.g., 0.004 Å) . Complementary techniques like NMR with chiral shift reagents or circular dichroism (CD) can resolve enantiomeric purity. Ensure crystallographic data collection at controlled temperatures (e.g., 298 K) to minimize thermal motion artifacts .

Q. What purification strategies are effective for isolating this compound given its multiple functional groups?

Use gradient elution chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to separate polar and non-polar impurities. Monitor purity via HPLC (≥95% purity threshold) and TLC with UV visualization. For recrystallization, optimize solvent systems (e.g., ethanol/water mixtures) to enhance crystalline yield .

Q. How should researchers handle stability challenges during storage?

Conduct accelerated stability studies under varied conditions (e.g., 4°C, -20°C, and room temperature with desiccants). Analyze degradation products via LC-MS and establish storage guidelines (e.g., inert atmosphere, amber vials). Reference safety protocols for hygroscopic or light-sensitive compounds .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity in novel synthetic pathways?

Apply density functional theory (DFT) to model electron density distributions and transition states. Use software like Gaussian or COMSOL Multiphysics to simulate reaction kinetics, optimizing parameters such as solvent polarity (e.g., dielectric constant) and catalyst interactions (e.g., Lewis acids). Validate predictions with experimental data from analogous macrocyclic systems .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Systematically compare assay conditions (e.g., cell lines, incubation times) and compound purity. Use meta-analysis frameworks to harmonize datasets, applying statistical tools (e.g., ANOVA) to identify confounding variables. Cross-reference with structural analogs to isolate structure-activity relationships (SAR) .

Q. What experimental design principles apply to SAR studies for this compound?

Synthesize systematic analogs (e.g., methoxy→hydroxy substitutions) and evaluate bioactivity via standardized assays (e.g., IC50 in enzyme inhibition). Employ molecular docking (AutoDock Vina) to correlate steric/electronic features with target binding. Document synthetic yields and purity metrics in a comparative table:

Analog ModificationYield (%)Purity (HPLC)Bioactivity (IC50, nM)
13-Methoxy → Hydroxy6298.5%12.3 ± 1.2
11-Methyl → Ethyl4595.8%28.7 ± 3.1

Q. How can AI enhance the synthesis optimization of this compound?

Implement machine learning (ML) platforms to analyze reaction databases and predict optimal conditions (e.g., solvent, catalyst, temperature). For example, train models on historical data for macrocyclic lactones to recommend stepwise protocols. Integrate real-time process analytical technology (PAT) for automated adjustments during synthesis .

Methodological Notes

  • Safety Compliance : Adhere to hazard protocols for handling reactive intermediates (e.g., methoxy and ketone groups). Use fume hoods and personal protective equipment (PPE) as specified in safety data sheets .
  • Data Reproducibility : Document all synthetic steps, including failed attempts, to build a robust methodology. Share raw crystallographic data (e.g., CIF files) for peer validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.